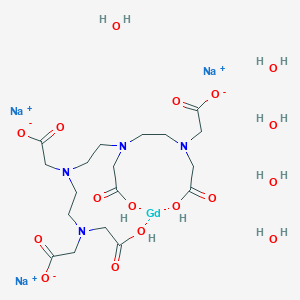
Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is a coordination complex of gadolinium, a rare earth metal, with triethylenetetraminehexaacetate as the chelating ligand. This compound is widely used in various scientific fields due to its unique properties, particularly in magnetic resonance imaging (MRI) as a contrast agent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate typically involves the reaction of gadolinium chloride with triethylenetetraminehexaacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure complete complexation of the gadolinium ion.
Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to achieve high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the pentahydrate form.
化学反応の分析
Types of Reactions: Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate primarily undergoes complexation reactions. It can also participate in substitution reactions where the ligand may be replaced by other chelating agents under specific conditions.
Common Reagents and Conditions:
Oxidation/Reduction: The compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: Substitution reactions can occur with other ligands such as ethylenediaminetetraacetic acid (EDTA) under acidic or basic conditions.
Major Products: The major products of these reactions are typically other gadolinium complexes with different ligands, depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: In biological research, this compound is employed as a contrast agent in MRI to enhance the visibility of internal structures. Its paramagnetic properties make it highly effective in altering the relaxation times of water protons in tissues, thereby improving image contrast.
Medicine: Medically, it is used in diagnostic imaging to detect abnormalities such as tumors, vascular diseases, and brain disorders. Its safety profile and effectiveness have made it a standard in clinical MRI procedures.
Industry: In industrial applications, it is used in the development of advanced materials and as a component in certain types of sensors and electronic devices.
作用機序
The primary mechanism by which gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate exerts its effects is through its paramagnetic properties. When introduced into the body, it interacts with water molecules in tissues, shortening the T1 relaxation time and enhancing the contrast of MRI images. The compound targets areas with high vascularity or abnormal tissue structures, allowing for detailed imaging.
類似化合物との比較
Gadolinium diethylenetriaminepentaacetate (Gd-DTPA): Another widely used MRI contrast agent with similar properties but different ligand structure.
Gadolinium ethylenediaminetetraacetate (Gd-EDTA): Used in various diagnostic and therapeutic applications, though less common than Gd-DTPA.
Uniqueness: Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is unique due to its specific ligand structure, which provides enhanced stability and effectiveness as a contrast agent. Its ability to form stable complexes with gadolinium ions makes it particularly suitable for medical imaging applications.
This compound’s versatility and effectiveness across multiple scientific disciplines underscore its importance in both research and clinical settings.
特性
分子式 |
C18H37GdN4Na3O17 |
|---|---|
分子量 |
807.7 g/mol |
IUPAC名 |
trisodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetate;gadolinium;pentahydrate |
InChI |
InChI=1S/C18H30N4O12.Gd.3Na.5H2O/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34;;;;;;;;;/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;;5*1H2/q;;3*+1;;;;;/p-3 |
InChIキー |
KWCZTSCRHVZMRS-UHFFFAOYSA-K |
正規SMILES |
C(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.O.O.O.O.O.[Na+].[Na+].[Na+].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


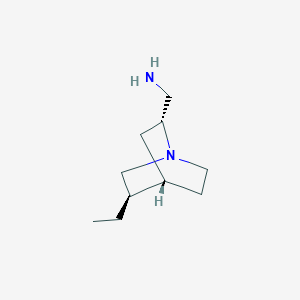
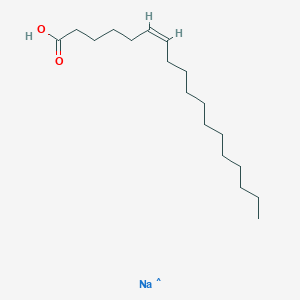
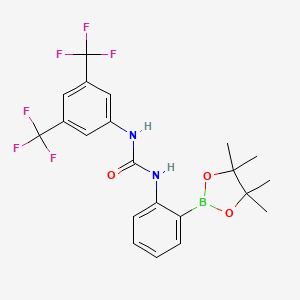
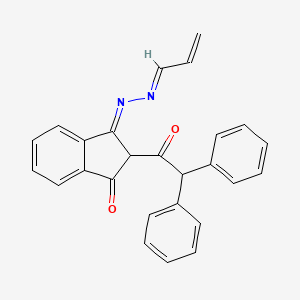
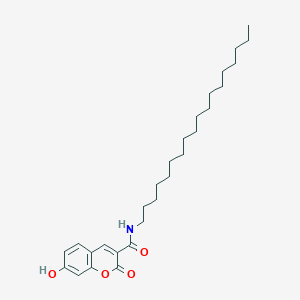
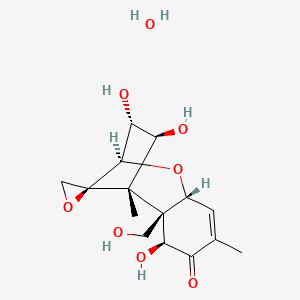
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)







